molecular formula C9H7N3S B8303526 4-(isothiocyanatomethyl)-1H-pyrrolo[2,3-b]pyridine

4-(isothiocyanatomethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8303526
M. Wt: 189.24 g/mol
InChI Key: CCYWWYQKFAEDHT-UHFFFAOYSA-N
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Patent
US09174984B2

Procedure details

O,O-di-2-pyridinyl thiocarbonate (1136 mg, 4.89 mmol) was added to a solution of (1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine (720 mg, 4.89 mmol) in tetrahydrofuran (THF) (60 mL). Let stir at RT for 30 minutes and concentrated. The residue was purified via Biotage (0% to 50% gradient EtOAc:Hex; 25 g-HP-silica gel column) to obtain 690 mg of 4-(isothiocyanatomethyl)-1H-pyrrolo[2,3-b]pyridine. 1H NMR (400 MHz, DMSO-d6) δ ppm 5.26 (s, 2H) 6.57 (dd, J=3.54, 1.77 Hz, 1H) 7.07 (d, J=4.80 Hz, 1H) 7.50-7.63 (m, 1H) 8.26 (d, J=4.80 Hz, 1H) 11.86 (br. s., 1H); MS[MH]+=190.0
Quantity
1136 mg
Type
reactant
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[S:16])(OC1C=CC=CN=1)OC1C=CC=CN=1.[NH:17]1[C:21]2=[N:22][CH:23]=[CH:24][C:25]([CH2:26][NH2:27])=[C:20]2[CH:19]=[CH:18]1>O1CCCC1>[N:27]([CH2:26][C:25]1[CH:24]=[CH:23][N:22]=[C:21]2[NH:17][CH:18]=[CH:19][C:20]=12)=[C:1]=[S:16]

Inputs

Step One
Name
Quantity
1136 mg
Type
reactant
Smiles
C(OC1=NC=CC=C1)(OC1=NC=CC=C1)=S
Name
Quantity
720 mg
Type
reactant
Smiles
N1C=CC=2C1=NC=CC2CN
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Let stir at RT for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified via Biotage (0% to 50% gradient EtOAc:Hex; 25 g-HP-silica gel column)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N(=C=S)CC1=C2C(=NC=C1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 690 mg
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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